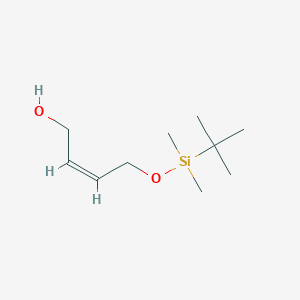

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol

描述

(Z)-4-((tert-Butyldimethylsilyl)oxy)but-2-en-1-ol is a chiral allylic alcohol derivative featuring a tert-butyldimethylsilyl (TBS) ether protecting group. This compound is pivotal in organic synthesis, particularly in natural product synthesis, where its stereochemistry and protecting group stability enable controlled functionalization.

Synthesis: The compound is synthesized via reaction of (Z)-but-2-ene-1,4-diol with tert-butyldimethylsilyl chloride (TBSCl) in tetrahydrofuran (THF) under basic conditions (NaH). Purification by silica gel chromatography yields the product as a colorless oil .

属性

IUPAC Name |

(Z)-4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,11H,8-9H2,1-5H3/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTURWRRIBNABTN-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC=CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC/C=C\CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran. The reaction conditions are generally mild, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.

科学研究应用

Organic Synthesis

The primary application of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is as a protecting group for hydroxyl functionalities in organic synthesis. This compound allows chemists to temporarily mask hydroxyl groups during multi-step synthesis processes, thus preventing unwanted reactions that could compromise the integrity of the target compounds.

Protecting Group Functionality

The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance that stabilizes the hydroxyl group against nucleophilic attack. This property is crucial when synthesizing complex molecules where selective reactions are necessary.

Oxidation and Reduction

This compound can undergo oxidation to yield aldehydes or ketones, and reduction can convert it into various alcohols or alkanes. Common reagents for these transformations include:

- Oxidizing Agents : Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reactions

The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions, making it versatile for further synthetic modifications.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in organic synthesis:

Synthesis of Clavulolactones

A notable case study involved the synthesis of clavulolactones from (S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one, demonstrating its effectiveness in multi-step synthetic pathways with an overall yield of 21% over nine steps .

Synthesis of Complex Molecules

Research has shown that this compound serves as a precursor in synthesizing complex cyclic compounds, including cyclopentene derivatives, which are valuable in medicinal chemistry .

Industrial Applications

While specific industrial applications are less documented, the compound's role as a protecting group suggests potential use in pharmaceutical manufacturing and fine chemical production where complex organic molecules are synthesized.

作用机制

The mechanism of action of (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether linkage, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial in multi-step organic syntheses, where selective reactivity is required.

相似化合物的比较

Key Properties :

- Stereochemistry : The Z-configuration is critical for directing regioselectivity in cycloisomerization and coupling reactions.

- Protecting Group : The bulky TBS group enhances steric protection of the hydroxyl group, improving stability under acidic or basic conditions compared to less robust groups like PMB (para-methoxybenzyl) .

Comparison with Structurally Similar Compounds

4-Substituted (Z)-but-2-en-1-ol Derivatives

Compounds sharing the (Z)-but-2-en-1-ol scaffold but differing in substituents on the oxygen atom are compared below:

Key Trends :

- Yield : Alkynyl-substituted derivatives (e.g., but-2-yn-1-oxy) achieve higher yields (87–88%) compared to TBS-protected analogs, likely due to less steric hindrance during synthesis .

- Reactivity : The TBS group’s bulkiness slows reaction kinetics in some cases but prevents undesired side reactions, unlike PMB, which may undergo premature deprotection .

TBS-Protected Alcohols with Varied Backbones

Compounds featuring the TBS group but differing in carbon chain length or stereochemistry:

Key Trends :

- Stereochemical Impact : The Z-configuration in the target compound facilitates specific cyclization pathways, whereas branched or cyclic analogs prioritize stability or solubility .

- Synthesis Efficiency : DiBAl-H reduction (as in ) achieves higher yields (92%) compared to TBSCl-mediated silylation, which may require optimization for scale-up .

Stereoisomeric and Functional Group Variations

Key Trends :

- E vs. Z Isomers : E-isomers (e.g., ) often exhibit lower yields due to unfavorable transition states, while Z-isomers align better with catalytic geometries .

- Functional Group Utility : Bromine substituents (e.g., ) enable further functionalization, whereas TBS focuses on protecting group chemistry .

生物活性

(Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol is a specialized organic compound that has garnered attention in the fields of organic synthesis and biological research. Its unique structure, featuring a silyl ether functional group, allows for various applications, particularly in the synthesis of biologically active molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHOSi

- Molecular Weight : 202.37 g/mol

- CAS Number : 113123-37-8

The compound's structure includes a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it a valuable intermediate in organic synthesis and biological applications.

The primary mechanism by which this compound exerts its biological effects is through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage that prevents unwanted side reactions during multi-step syntheses. This property is crucial for developing complex organic molecules that may exhibit significant biological activities.

Biological Activity

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

- Antioxidant Activity : The compound may help neutralize free radicals, thus preventing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

- Cytotoxic Effects : Similar compounds have shown cytotoxicity against cancer cell lines, indicating that this compound could be explored for anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals | |

| Antimicrobial | Effective against certain microbial strains | |

| Cytotoxic | Potential efficacy against cancer cell lines |

Case Studies and Research Findings

- Antioxidant Activity : A study highlighted the role of similar organosilicon compounds in exhibiting antioxidant properties through hydrogen atom donation to free radicals. This suggests that this compound could share this activity due to its structural similarities .

- Antimicrobial Studies : Research on related compounds indicated significant antimicrobial activity. For instance, derivatives with similar silyl ether functionalities displayed inhibitory effects on bacterial growth, suggesting that this compound warrants further investigation in this domain .

- Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated that structurally related compounds can induce apoptosis in various cancer cell lines. Such findings imply that this compound may possess similar anticancer properties, making it a candidate for further pharmacological studies .

常见问题

Basic: What are the common synthetic routes for (Z)-4-((tert-butyldimethylsilyl)oxy)but-2-en-1-ol, and how do reaction conditions influence stereochemical outcomes?

Answer:

The compound is typically synthesized via silylation of (Z)-but-2-ene-1,4-diol derivatives. A representative method involves reacting (Z)-but-2-ene-1,4-diol with tert-butyldimethylsilyl chloride (TBDMSCl) in tetrahydrofuran (THF) using NaH as a base at 0°C, followed by warming to room temperature . Key factors affecting stereochemistry include:

- Base selection : NaH minimizes side reactions compared to stronger bases like LDA.

- Temperature control : Low temperatures (0°C) reduce elimination pathways, preserving the Z-configuration.

- Solvent polarity : THF stabilizes intermediates, favoring selective silylation of the primary hydroxyl group.

Purification via silica gel chromatography (hexane:ethyl acetate gradients) separates Z/E isomers, as demonstrated in similar silylation protocols .

Advanced: How can researchers address challenges in achieving high stereochemical purity during synthesis, particularly with competing elimination pathways?

Answer:

Competing elimination arises due to the proximity of hydroxyl and silyloxy groups. Mitigation strategies include:

- Protecting group strategy : Introducing TBDMS early prevents over-silylation. For example, stepwise protection of diols under kinetic control (0°C, short reaction times) minimizes β-elimination .

- Catalytic additives : Using DMAP (4-dimethylaminopyridine) accelerates silylation, reducing exposure to basic conditions that promote elimination .

- Chromatographic resolution : Flash chromatography with optimized solvent systems (e.g., n-heptane/EtOAc gradients) isolates Z-isomers with ≥95:5 diastereomeric ratios .

Basic: What role does the TBDMS group play in synthetic applications of this compound?

Answer:

The TBDMS group serves as a robust hydroxyl-protecting agent due to:

- Stability : Resists hydrolysis under weakly acidic/basic conditions, enabling multi-step syntheses .

- Steric bulk : Prevents undesired nucleophilic attacks or rearrangements in subsequent reactions (e.g., cross-couplings or oxidations) .

- Orthogonality : Removable selectively via fluoride-based reagents (e.g., TBAF) without affecting other functional groups .

Advanced: How does the stereochemistry of this compound influence its reactivity in transition-metal-catalyzed reactions?

Answer:

The Z-configuration creates a rigid, conjugated system that enhances regioselectivity in cross-coupling reactions. For instance:

- Heck reactions : The allylic silyloxy group directs palladium insertion to the β-position, forming cyclic ethers or lactones .

- Suzuki-Miyaura couplings : Electron-withdrawing effects of the silyloxy group activate the alkene for aryl boronic acid additions, yielding biaryl derivatives .

- Catalyst tuning : Bulky ligands (e.g., SPhos) improve selectivity by sterically shielding the silyloxy group .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+Na] at m/z 291.18) .

- Chromatography : HPLC with chiral columns resolves enantiomeric excess (>98% ee) in asymmetric syntheses .

Advanced: How do conflicting reports on reaction yields in silylation protocols inform optimization strategies?

Answer:

Discrepancies in yields (e.g., 81–92% ) arise from:

- Substrate purity : Anhydrous (Z)-but-2-ene-1,4-diol is prone to hydration; rigorous drying (molecular sieves) improves consistency.

- Workup protocols : Quenching with aqueous tartrate vs. ammonium chloride affects product solubility and recovery .

- Scale-dependent effects : Larger scales (≥10 mmol) require slower reagent addition to manage exotherms, preventing decomposition .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Answer:

- Storage : Store at –20°C under inert gas (N/Ar) to prevent hydrolysis or oxidation .

- Reaction compatibility : Stable in THF, DCM, and ethers below 40°C; avoid protic solvents (MeOH, HO) to prevent desilylation .

- Light sensitivity : UV exposure induces E/Z isomerization; use amber glassware for long-term storage .

Advanced: How can computational modeling predict the regioselectivity of electrophilic additions to the alkene moiety?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) reveal:

- Electrophilic attack : The silyloxy group directs electrophiles (e.g., Br) to the α-position via inductive electron withdrawal .

- Transition-state analysis : Lower activation energy (ΔG ≈ 15 kcal/mol) for α-addition vs. β-pathway (ΔG ≈ 22 kcal/mol) .

- Solvent effects : Polar solvents stabilize charge-separated intermediates, enhancing selectivity by 20–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。